3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide
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Description
The compound “3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide” has a molecular formula of C28H23FN2OS . It is a chemical compound that can be obtained from various suppliers.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C28H23FN2OS . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Mechanism of Action
Target of Action
The primary target of this compound is the RET kinase . RET kinase is a key proto-oncogene that encodes a tyrosine kinase receptor, which is essential for the normal development of the brain and the peripheral sympathetic and parasympathetic nervous systems . Gain-of-function mutations in RET kinase are the main cause of the high aggressiveness and invasiveness of medullary thyroid cancer (MTC) .
Mode of Action
The compound acts as a selective inhibitor of the RET kinase . It was proposed as a potential RET inhibitor through a ligand-based virtual screening protocol . The compound interacts with the RET kinase, inhibiting its function and leading to changes in the cell’s behavior .
Biochemical Pathways
The inhibition of RET kinase affects the downstream signaling pathways that are involved in cell growth and differentiation . By inhibiting the RET kinase, the compound disrupts these pathways, potentially reducing the aggressiveness and invasiveness of MTC .
Pharmacokinetics
The compound’s effectiveness in inhibiting ret kinase suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound’s action results in the inhibition of RET kinase , leading to a decrease in the aggressiveness and invasiveness of MTC . In vitro evaluation of antiproliferative properties conducted on the particularly aggressive MTC cell line TT(C634R) identified this compound as a promising anticancer agent .
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2OS/c1-2-18-8-10-20(11-9-18)25-23-17-31-24-13-12-21(29)16-22(24)26(23)33-27(25)28(32)30-15-14-19-6-4-3-5-7-19/h3-13,16-17H,2,14-15H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJILMJBHWALQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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